molecular formula C7H8F3LiO3 B6185737 lithium(1+) 3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate, Mixture of diastereomers CAS No. 2624137-79-5

lithium(1+) 3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate, Mixture of diastereomers

Cat. No.: B6185737
CAS No.: 2624137-79-5
M. Wt: 204.1
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Description

Lithium(1+) 3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate, Mixture of diastereomers: is a chemical compound that features a cyclopentane ring with a trifluoromethyl group and a hydroxyl group attached to the first carbon atom, along with a carboxylate group. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the following steps:

  • Trifluoromethylation: : The starting cyclopentane compound is subjected to trifluoromethylation to introduce the trifluoromethyl group. This can be achieved using reagents like trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.

  • Hydroxylation: : The trifluoromethylated cyclopentane undergoes hydroxylation to introduce the hydroxyl group. This can be done using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

  • Carboxylation: : The hydroxylated compound is then carboxylated to introduce the carboxylate group. This can be achieved using reagents like carbon dioxide (CO2) under pressure in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require specialized equipment to handle the reagents and conditions safely and efficiently. The process would also need to be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The hydroxyl group can be further oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

  • Reduction: : The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminium hydride (LiAlH4).

  • Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Chromium trioxide (CrO3) in acidic conditions, pyridinium chlorochromate (PCC) in dichloromethane.

  • Reduction: : Lithium aluminium hydride (LiAlH4) in ether.

  • Substitution: : Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of ketones or aldehydes.

  • Reduction: : Formation of alcohols.

  • Substitution: : Formation of various substituted cyclopentanes.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : Studied for its potential biological activity, including its effects on enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases, such as cancer or neurological disorders.

  • Industry: : Utilized in the production of materials with specific properties, such as increased stability or resistance to degradation.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. In receptor binding, it may interact with specific receptors, triggering a biological response. The molecular targets and pathways involved would vary based on the biological system and the specific application.

Comparison with Similar Compounds

This compound is unique due to its combination of trifluoromethyl, hydroxyl, and carboxylate groups on a cyclopentane ring. Similar compounds include:

  • Trifluoromethylated cycloalkanes: : These compounds have a trifluoromethyl group attached to a cycloalkane ring but lack the hydroxyl and carboxylate groups.

  • Hydroxycarboxylic acids: : These compounds have hydroxyl and carboxylate groups but lack the trifluoromethyl group.

  • Cyclopentane derivatives: : These compounds have various functional groups attached to a cyclopentane ring but do not necessarily include trifluoromethyl, hydroxyl, and carboxylate groups.

The presence of all three functional groups in this compound makes it particularly versatile and valuable in various applications.

Properties

CAS No.

2624137-79-5

Molecular Formula

C7H8F3LiO3

Molecular Weight

204.1

Purity

95

Origin of Product

United States

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